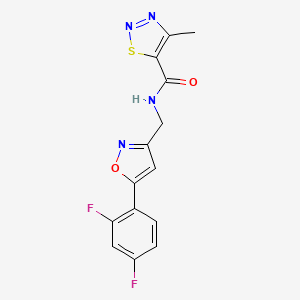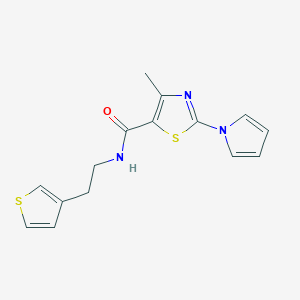
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide, also known as MTETC, is a novel chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Synthesis
Research has shown that compounds similar to 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide are used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, thiophenylhydrazonoacetates are synthesized for heterocyclic synthesis, producing derivatives such as pyrazole, isoxazole, and pyrimidine, showcasing the versatility of similar structures in creating a wide range of biologically active compounds (Mohareb et al., 2004).
Anticancer Activity
A study on arylazothiazoles and thiadiazoles derived from compounds with structural similarities to 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide revealed promising anticancer activities. These compounds were synthesized using a novel catalyst and exhibited significant efficacy against colon and liver carcinoma cell lines, highlighting their potential in cancer treatment (Gomha et al., 2015).
Antibacterial and Antituberculosis Activities
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a structural motif with 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide, have been designed and synthesized for their potential use as Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant antibacterial and antituberculosis activities, along with low cytotoxicity, making them promising candidates for the development of new antituberculosis drugs (Jeankumar et al., 2013).
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-13(21-15(17-11)18-7-2-3-8-18)14(19)16-6-4-12-5-9-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBNICOYOTLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)

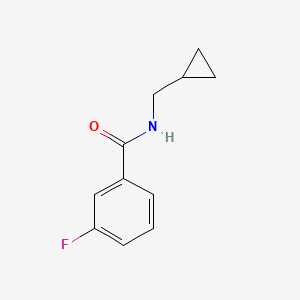
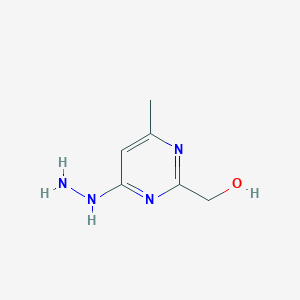


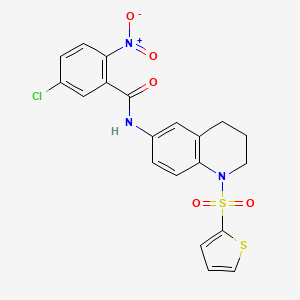

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

